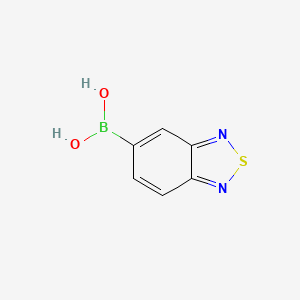

2,1,3-Benzothiadiazol-5-ylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 2,1,3-benzotiadiazol-5-ilborónico es un compuesto que pertenece a la clase de benzotiadiazoles. Los benzotiadiazoles son moléculas bicíclicas compuestas por un anillo de benceno fusionado a un anillo de 1,2,5-tiadiazol. Este compuesto es conocido por su importante papel en la síntesis orgánica, particularmente en la formación de enlaces carbono-carbono a través de reacciones de acoplamiento cruzado de Suzuki-Miyaura .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 2,1,3-benzotiadiazol-5-ilborónico generalmente implica la bromación del 2,1,3-benzotiadiazol para formar 4,7-dibromo-2,1,3-benzotiadiazol. Este intermedio se somete entonces a reacciones de acoplamiento cruzado de Suzuki-Miyaura utilizando derivados de ácido borónico . Las condiciones de reacción a menudo incluyen el uso de catalizadores de paladio y bases como el carbonato de potasio en un medio de solvente acuoso u orgánico .

Métodos de producción industrial: La producción industrial del ácido 2,1,3-benzotiadiazol-5-ilborónico sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para asegurar una calidad y eficiencia consistentes .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 2,1,3-benzotiadiazol-5-ilborónico experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión a los sulfóxidos o sulfones correspondientes.

Reducción: Reducción a las aminas correspondientes.

Sustitución: Reacciones de halogenación, nitración y otras sustituciones aromáticas electrofílicas.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: Reactivos como el hidruro de litio y aluminio o la hidrogenación catalítica.

Sustitución: Agentes halogenantes como el bromo o el cloro, agentes nitrantes como el ácido nítrico.

Principales productos:

Oxidación: Sulfóxidos y sulfones.

Reducción: Aminas.

Sustitución: Derivados halogenados o nitrados.

Aplicaciones Científicas De Investigación

El ácido 2,1,3-benzotiadiazol-5-ilborónico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido 2,1,3-benzotiadiazol-5-ilborónico implica principalmente su papel como aceptor de electrones en varias reacciones químicas. En las reacciones de acoplamiento cruzado de Suzuki-Miyaura, el grupo ácido borónico sufre transmetalación con un catalizador de paladio, facilitando la formación de un nuevo enlace carbono-carbono . Este proceso es crucial en la síntesis de moléculas orgánicas complejas y materiales con propiedades electrónicas deseables .

Compuestos similares:

2,1,3-Benzotiadiazol: El compuesto principal, conocido por su aromaticidad y propiedades de extracción de electrones.

4,7-Dibromo-2,1,3-benzotiadiazol: Un intermedio clave en la síntesis de varios derivados de benzotiadiazol.

2,1,3-Benzotiadiazol-4,7-bis(éster de pinacol de ácido borónico): Otro derivado de ácido borónico utilizado en reacciones de acoplamiento cruzado similares.

Singularidad: El ácido 2,1,3-benzotiadiazol-5-ilborónico se destaca por su funcionalidad específica de ácido borónico, que lo hace altamente efectivo en reacciones de acoplamiento cruzado de Suzuki-Miyaura. Esta característica única permite la formación eficiente de enlaces carbono-carbono, lo que lo convierte en una herramienta valiosa en la síntesis orgánica y la ciencia de los materiales .

Comparación Con Compuestos Similares

2,1,3-Benzothiadiazole: The parent compound, known for its aromaticity and electron-withdrawing properties.

4,7-Dibromo-2,1,3-benzothiadiazole: A key intermediate in the synthesis of various benzothiadiazole derivatives.

2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Another boronic acid derivative used in similar cross-coupling reactions.

Uniqueness: 2,1,3-Benzothiadiazol-5-ylboronic acid stands out due to its specific boronic acid functionality, which makes it highly effective in Suzuki-Miyaura cross-coupling reactions. This unique feature allows for the efficient formation of carbon-carbon bonds, making it a valuable tool in organic synthesis and materials science .

Propiedades

Número CAS |

191341-04-5 |

|---|---|

Fórmula molecular |

C6H5BN2O2S |

Peso molecular |

180.00 g/mol |

Nombre IUPAC |

2,1,3-benzothiadiazol-5-ylboronic acid |

InChI |

InChI=1S/C6H5BN2O2S/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3,10-11H |

Clave InChI |

SVYULVDSJHWWAE-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CC2=NSN=C2C=C1)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)

![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)

![(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12285552.png)

![3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B12285578.png)